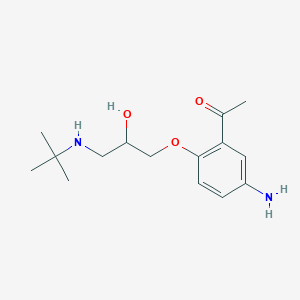

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

Description

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 56980-94-0) is a synthetic organic compound with the molecular formula C₁₅H₂₄N₂O₃ and a molecular weight of 280.36 g/mol . Its structure comprises an acetophenone backbone substituted with an amino group at the 5-position and a 3-(tert-butylamino)-2-hydroxypropoxy chain at the 2-position. This compound is of interest in medicinal chemistry due to structural motifs shared with β-adrenergic blockers, such as the tert-butylamino-2-hydroxypropoxy moiety .

Properties

IUPAC Name |

1-[5-amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-10(18)13-7-11(16)5-6-14(13)20-9-12(19)8-17-15(2,3)4/h5-7,12,17,19H,8-9,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSFAFIRRXLJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972460 | |

| Record name | 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56980-94-0 | |

| Record name | 1-[5-Amino-2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56980-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-amino-2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{5-Amino-2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Approach

The stepwise synthesis of this compound typically involves three sequential stages: (1) functionalization of the acetophenone core, (2) introduction of the tert-butylamino-2-hydroxypropoxy side chain, and (3) installation of the amino group at the 5-position.

Stage 1: Nitration of 2-Hydroxyacetophenone

The process begins with regioselective nitration of 2-hydroxyacetophenone to introduce a nitro group at the 5-position. Nitration is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 5-nitro-2-hydroxyacetophenone. The hydroxyl group directs nitration to the para position relative to itself, ensuring high regioselectivity.

Stage 2: Etherification with tert-Butylamino-2-Hydroxypropoxy Side Chain

The hydroxyl group of 5-nitro-2-hydroxyacetophenone is converted to a better leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution. Mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C produces the mesylate intermediate. Subsequent reaction with 3-(tert-butylamino)-1,2-propanediol in the presence of a base (e.g., potassium carbonate, K₂CO₃) in refluxing tetrahydrofuran (THF) forms the ether linkage.

Stage 3: Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) reduces the nitro group to an amino group, yielding the final product. Alternatively, chemical reduction with iron (Fe) in hydrochloric acid (HCl) accomplishes this transformation.

One-Pot Synthesis Methods

Recent advances have explored one-pot strategies to streamline synthesis. For instance, coupling 2-hydroxy-5-nitroacetophenone directly with tert-butylamine and epichlorohydrin in a single reactor reduces intermediate isolation steps. Epichlorohydrin undergoes ring-opening with tert-butylamine to form the amino alcohol, which subsequently reacts with the acetophenone derivative under basic conditions.

Reaction Optimization

Solvent Selection

Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing transition states in nucleophilic substitutions. THF, in particular, improves yields in etherification steps due to its ability to dissolve both hydrophilic and hydrophobic reactants.

Temperature and Catalysis

-

Nitration: Maintained at 0–5°C to control exothermicity and minimize byproducts.

-

Etherification: Reflux conditions (65–70°C) in THF optimize nucleophilic displacement.

-

Reduction: Hydrogenation at room temperature (25°C) ensures selective reduction without over-hydrogenation.

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (30–70%) effectively separates intermediates and removes unreacted starting materials.

Recrystallization

Final product purification is achieved via recrystallization from ethanol/water mixtures, yielding crystals with >98% purity.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for nitration and hydrogenation steps.

-

Catalyst Recycling: Pd/C catalysts are recovered and reused via filtration, reducing operational costs.

Comparative Analysis of Methods

| Parameter | Stepwise Synthesis | One-Pot Synthesis |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Purity | >98% | 90–95% |

| Time Efficiency | 48–72 hours | 24–36 hours |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group of the acetophenone, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products include ketones and aldehydes.

Reduction: Products include alcohols.

Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C15H24N2O3

- Molecular Weight : 280.36 g/mol

- CAS Number : 56980-94-0

This compound features an acetophenone core with an amino group, a hydroxypropoxy group, and a tert-butylamino group, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new drugs targeting various diseases. For example, it is linked to the synthesis of beta-blockers and other cardiovascular agents due to its ability to interact with adrenergic receptors .

Organic Synthesis

The compound acts as a building block for more complex molecules. It can undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse organic compounds . Its unique functional groups allow chemists to explore new synthetic pathways that can lead to innovative materials and pharmaceuticals.

Biological Studies

Research has demonstrated that this compound exhibits biological activity that warrants further investigation. Studies are ongoing to understand its potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound's interaction with specific biological targets may provide insights into its mechanisms of action and efficacy in treating various conditions .

Case Study 1: Synthesis of Beta-Blockers

In a recent study, researchers utilized this compound as a key intermediate in synthesizing a new class of beta-blockers. The modified compounds demonstrated improved selectivity for beta-adrenergic receptors, indicating potential for better therapeutic profiles compared to existing medications .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays showed that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. Further studies are needed to evaluate its efficacy in vivo .

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Levobunolol Hydrochloride

- Structure: (–)-(S)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalene hydrochloride .

- Key Differences: Replaces the acetophenone core with a 3,4-dihydronaphthalenone ring. Contains a secondary alcohol in the propoxy chain, similar to the target compound.

- Pharmacological Relevance: Levobunolol is a non-selective β-blocker used to reduce intraocular pressure, suggesting that the tert-butylamino-2-hydroxypropoxy group is critical for β-adrenergic receptor interaction .

3-Amino-2-hydroxyacetophenone (CAS 70977-72-9)

- Structure: Simpler acetophenone derivative with amino and hydroxyl groups at the 3- and 2-positions, respectively .

- Key Differences: Lacks the extended propoxy chain and tert-butylamino group. Smaller molecular weight (C₈H₉NO₂; 151.16 g/mol) .

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (CAS 329722-32-9)

- Structure: Nitro group replaces the amino group at the 5-position .

- Key Differences: Molecular formula C₁₅H₂₂N₂O₅ (310.35 g/mol) .

Physicochemical Properties

Receptor Binding and Activity

- The amino group at the 5-position may enhance binding affinity compared to nitro or hydroxyl substituents, as amino groups can participate in hydrogen bonding with receptor sites.

Commercial Availability

- Levobunolol, however, remains widely available due to its clinical use .

Stability and Metabolic Profile

- The tert-butyl group enhances metabolic stability by resisting oxidative degradation, a feature shared with Levobunolol .

Biological Activity

5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, with the CAS number 56980-94-0, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes an acetophenone core, an amino group, a hydroxypropoxy group, and a tert-butylamino group. Its unique combination of functional groups may contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 280.37 g/mol

- Boiling Point: Approximately 472.1 °C (predicted)

- Density: 1.107 g/cm³ (predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its therapeutic potential and mechanisms of action.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, potentially resulting in therapeutic effects.

Pharmacological Studies

-

Antioxidant Activity:

- Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. This suggests potential applications in preventing oxidative stress-related diseases.

-

Antidepressant Effects:

- A related study on benzimidazole derivatives demonstrated that certain structural modifications could enhance antidepressant activity. The presence of amino and hydroxy groups in compounds like this compound may contribute to similar effects through interactions with neurotransmitter systems.

-

Enzyme Inhibition:

- Preliminary data suggest that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like hypertension or diabetes.

Case Study 1: Antioxidant Potential

A study conducted on the antioxidant activity of structurally related compounds revealed that those with hydroxy and amino substituents exhibited enhanced radical scavenging abilities compared to their counterparts lacking these groups. This positions this compound as a candidate for further antioxidant research.

Case Study 2: Antidepressant Activity

Research comparing various benzimidazole derivatives found that modifications similar to those present in this compound resulted in significant reductions in immobility times in animal models, indicating potential antidepressant effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2-Hydroxyacetophenone | Lacks amino and tert-butylamino groups | Limited biological activity |

| 3-(tert-Butylamino)-2-hydroxypropoxybenzene | Similar but without acetophenone core | Moderate biological activity |

| 5-Aminoacetophenone | Contains amino group only | Moderate activity, lacks hydroxypropoxy |

Q & A

Synthesis Optimization (Basic)

Q: What are the recommended synthetic routes for 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, and how can reaction efficiency be optimized? A: Key synthetic strategies involve coupling tert-butylamino and hydroxypropoxy groups to the acetophenone core. A method analogous to carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) can facilitate amide/ester bond formation . Optimize reaction efficiency by:

- Solvent selection: Use polar aprotic solvents (e.g., tetrahydrofuran (THF)) to enhance nucleophilicity.

- Temperature control: Maintain 12–23°C to balance reaction rate and byproduct suppression .

- Purification: Employ column chromatography or recrystallization for high-purity yields .

Spectroscopic Characterization (Basic)

Q: Which spectroscopic techniques are optimal for characterizing the tertiary amine and hydroxypropoxy groups in this compound? A: Use NMR spectroscopy (¹H/¹³C) to resolve tert-butylamino protons (δ ~1.2 ppm) and hydroxypropoxy protons (δ ~3.5–4.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 258.0 [M+H]⁺ for analogous compounds) . IR spectroscopy identifies hydroxy (3200–3600 cm⁻¹) and ketone (1700 cm⁻¹) stretches .

Stability and Storage (Basic)

Q: How should researchers handle and store this compound to prevent degradation? A: The compound is sensitive to moisture and oxidation due to its amino and hydroxy groups. Recommendations:

- Storage: Under inert gas (N₂/Ar) at –20°C in amber vials.

- Handling: Use anhydrous solvents and gloveboxes for air-sensitive steps .

Pharmacological Data Contradictions (Advanced)

Q: How to address discrepancies in β-adrenergic receptor binding affinity data for this compound? A: Conflicting results may arise from assay variability (e.g., radioligand vs. functional assays). Mitigate by:

- Standardized assays: Use CHO cells expressing human β-adrenergic receptors for consistency .

- Control experiments: Include positive controls (e.g., isoproterenol) and validate receptor expression levels .

Structure-Activity Relationships (Advanced)

Q: What methodologies are effective for studying structure-activity relationships (SAR) of analogs of this compound? A: SAR studies require systematic structural modifications:

- Substituent variation: Replace tert-butylamino with cyclopropylamino or aryl groups to assess steric/electronic effects .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to β-adrenergic receptors .

- In vitro validation: Test analogs in cAMP accumulation assays to correlate structural changes with activity .

Biological Interaction Mechanisms (Advanced)

Q: How can researchers elucidate the mechanistic interactions of this compound with biological targets? A: Combine surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and fluorescence polarization to assess competitive displacement of labeled ligands . For cellular pathways, use siRNA knockdown of β-adrenergic receptors to confirm target specificity .

Solubility and Formulation (Advanced)

Q: What strategies improve aqueous solubility for in vivo studies of this compound? A: Address poor solubility via:

- Co-solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance dissolution without toxicity .

- Cyclodextrin complexation: Employ sulfobutylether-β-cyclodextrin (SBE-β-CD) to encapsulate hydrophobic moieties .

Metabolite Identification (Advanced)

Q: What analytical approaches identify and quantify metabolites of this compound in biological systems? A: Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with fragmentation (MS/MS) to detect phase I/II metabolites. Validate with in vitro hepatocyte models to simulate hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.